2-[(But-2-yn-1-yl)amino]-5-chlorobenzoic acid
Description
2-[(But-2-yn-1-yl)amino]-5-chlorobenzoic acid is a substituted benzoic acid derivative featuring a chlorinated aromatic ring and a propargylamine (but-2-yn-1-yl) substituent at the 2-position. The compound combines a carboxylic acid moiety with an alkyne-functionalized amine group, making it structurally versatile for applications in medicinal chemistry, coordination chemistry, and organic synthesis.
Properties
Molecular Formula |
C11H10ClNO2 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
2-(but-2-ynylamino)-5-chlorobenzoic acid |
InChI |
InChI=1S/C11H10ClNO2/c1-2-3-6-13-10-5-4-8(12)7-9(10)11(14)15/h4-5,7,13H,6H2,1H3,(H,14,15) |
InChI Key |
VUHHXKQQQAFHFA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=C(C=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-2-yn-1-yl)amino]-5-chlorobenzoic acid typically involves the reaction of 5-chlorobenzoic acid with but-2-yn-1-amine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(But-2-yn-1-yl)amino]-5-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the benzoic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(But-2-yn-1-yl)amino]-5-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(But-2-yn-1-yl)amino]-5-chlorobenzoic acid involves its interaction with specific molecular targets. The but-2-yn-1-yl group can participate in various chemical reactions, while the chlorobenzoic acid moiety can interact with biological molecules. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Research Findings and Gaps
- Synthetic Utility: The Boc- and Fmoc-protected derivatives () highlight the importance of amino group protection in multistep synthesis. The target compound’s unprotected alkyne-amine may streamline click chemistry workflows but requires careful handling to avoid side reactions.
- Biological Activity: No direct data on the target compound’s bioactivity exists in the evidence.
Biological Activity
2-[(But-2-yn-1-yl)amino]-5-chlorobenzoic acid, a derivative of chlorobenzoic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound 2-[(But-2-yn-1-yl)amino]-5-chlorobenzoic acid can be structurally represented as follows:
This structure features a butynylamine group attached to a chlorobenzoic acid moiety, which may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-[(But-2-yn-1-yl)amino]-5-chlorobenzoic acid. For instance, research has shown that derivatives of chlorobenzoic acids can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In particular:
- Mechanism : The compound may act by inhibiting key proteins involved in cell division, such as HSET (KIFC1), leading to multipolar mitotic spindle formation in cancer cells, which is detrimental to their survival .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Target Protein | Effect on Cell Cycle |
|---|---|---|---|
| 2-[(But-2-yn-1-yl)amino]-5-chlorobenzoic acid | TBD | HSET | Induces multipolarity |
| CCT341932 | 2.7 | HSET | G2/M phase arrest |
| Compound 18 | 27 | Eg5 | G2/M phase arrest |
Anti-inflammatory Effects
Chlorobenzoic acid derivatives have also been investigated for their anti-inflammatory properties. They are known to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, such as the MAPK signaling pathway .
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound Name | IC50 (µM) | Target Pathway | Observed Effect |
|---|---|---|---|
| 2-Amino-5-chlorobenzoic acid | TBD | TNFα Release | Inhibition observed |
| Compound X | 0.283 | p38 MAPK | Significant inhibition |
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that the compound significantly inhibited the growth of various cancer cell lines at micromolar concentrations, suggesting a promising therapeutic index for further development .
- Mechanistic Insights : Docking studies indicate that the compound interacts with the colchicine binding site on tubulin, potentially disrupting microtubule dynamics essential for mitosis . This interaction aligns with observed increases in multipolarity in treated cancer cells.
- In Vivo Studies : Animal models have shown that compounds related to 2-[(But-2-yn-1-yl)amino]-5-chlorobenzoic acid can reduce tumor size and incidence when administered at therapeutic doses, reinforcing their potential as anticancer agents .
Q & A
Q. What experimental designs address low reproducibility in synthetic yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
